5-chloro-4-fluoropyridine-2-carboxylic acid CAS number and physical properties
5-chloro-4-fluoropyridine-2-carboxylic acid CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-chloro-4-fluoropyridine-2-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the specificity of its substitution pattern, publicly available data for this exact isomer is limited. This guide, therefore, synthesizes direct information where available with expert analysis of data from structurally related compounds to provide a robust and practical resource for researchers.
Core Identification and Chemical Properties
CAS Number: 1211591-89-7
Molecular Formula: C₆H₃ClFNO₂
Molecular Weight: 175.54 g/mol
IUPAC Name: 5-chloro-4-fluoro-pyridine-2-carboxylic acid
Synonyms: 5-chloro-4-fluoropicolinic acid
Structural Representation:
Caption: Chemical structure and key identifiers of 5-chloro-4-fluoropyridine-2-carboxylic acid.
Predicted and Comparative Physical Properties
Direct experimental data for the physical properties of 5-chloro-4-fluoropyridine-2-carboxylic acid is not widely published. However, we can infer likely characteristics based on its structure and data from similar compounds.
| Property | Predicted/Inferred Value | Comparative Data for Isomers/Analogs |
| Appearance | White to off-white solid | 5-Fluoropyridine-2-carboxylic acid appears as a white to light yellow or light orange powder or crystal.[1] |
| Melting Point | Not available | 5-Fluoropyridine-2-carboxylic acid has a melting point of 163.0 to 167.0 °C.[1] 5-chloropyridine-2-carboxylic acid has a melting point of 171-172 °C. |
| Boiling Point | Not available | Data not readily available for similar small-molecule picolinic acids. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. | General picolinic acids exhibit solubility in polar solvents. |
Synthesis and Reaction Principles
Proposed Synthetic Pathway
A potential synthetic strategy could involve the following key transformations:
Caption: A generalized synthetic workflow for 5-chloro-4-fluoropyridine-2-carboxylic acid.
Key Experimental Considerations:
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Starting Material Selection: The choice of the initial pyridine derivative is crucial and will dictate the subsequent steps. A commercially available, appropriately substituted pyridine would be the ideal starting point.
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Introduction of Halogens:
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Fluorination: The introduction of a fluorine atom onto a pyridine ring can be challenging. Methods like the Balz-Schiemann reaction from an amino-pyridine precursor could be employed.[5]
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Chlorination: Direct chlorination of the pyridine ring can be achieved using various chlorinating agents, with regioselectivity being a key consideration.
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Carboxylation: The carboxylic acid group at the 2-position can be introduced through several methods. A common approach involves the formation of a Grignard or organolithium reagent at the 2-position, followed by quenching with carbon dioxide.
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Purification: Purification of the final product and intermediates would likely involve standard techniques such as recrystallization and column chromatography.
Spectroscopic Characterization
Specific spectroscopic data for 5-chloro-4-fluoropyridine-2-carboxylic acid is not available in the public domain. However, based on its structure, the following spectral features would be anticipated:
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¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, fluoro, and carboxylic acid substituents.
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¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the pyridine ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.54 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Research and Development
Halogenated pyridine carboxylic acids are valuable building blocks in medicinal chemistry and agrochemical research. The incorporation of fluorine and chlorine atoms can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[6][7][8][9]
Potential Applications:
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Pharmaceutical Drug Discovery: As a fragment or intermediate in the synthesis of more complex molecules targeting a wide range of biological targets. The pyridine scaffold is a common motif in many approved drugs. The specific substitution pattern of 5-chloro-4-fluoropyridine-2-carboxylic acid could offer unique binding interactions and pharmacological profiles.
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Agrochemical Development: As a precursor for the synthesis of novel herbicides, fungicides, and insecticides. Halogenated pyridines are known to exhibit potent biological activity in this sector.
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Materials Science: As a monomer or building block for the creation of specialty polymers and functional materials.
The strategic placement of the chloro and fluoro substituents on the pyridine ring offers medicinal chemists a tool to fine-tune properties such as:
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pKa Modulation: The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.
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Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
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Receptor Binding: The halogens can participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.
Safety and Handling
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Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
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Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
References
- Asano, Y., et al. (2000). One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. Journal of Industrial Microbiology & Biotechnology, 25, 25-28.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Zhou, Y., et al. (2016). An overview of the implementation of fluorine in drug design. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- 5-chloro-4-fluoropicolinic acid. (n.d.). PubChem.
- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid. (n.d.).
- SAFETY DATA SHEET - 5-Fluoropyridine-2-carboxylic acid. (n.d.). Thermo Fisher Scientific.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- 5-Chloropyridine-2-carboxylic acid. (n.d.). Thermo Fisher Scientific.
- Miyako, K., et al. (1979). Synthesis of 5-(Substituted Alkyl) picolinic Acids. The Dopamine β-Hydroxylase Inhibitors. II. Chemical and Pharmaceutical Bulletin, 27(1), 133-136.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- 5-fluoropyridine-2-carboxylic acid. (n.d.). Stenutz.
- 5-chloro-2-fluoropyridine-4-carboxylic acid — Chemical Substance Inform
- 5-(4-fluorophenyl)pyridine-2-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine. (2025, November 4). Tokyo Chemical Industry.
- 5-Chloropyridine-2-carboxylic acid. (n.d.). Synquest Labs.
- 2-chloro-5-fluoropyrimidine-4-carboxylic acid — Chemical Substance Inform
- 5-Chloro-2-fluoro-4-iodopyridine. (n.d.). PubChem.
- 5-Fluoro-2-pyridinecarboxylic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd.
- 5-Chloro-4-methylpyridine-2-carboxylic acid. (n.d.). Fluorochem.
- 5-Chloropyrimidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
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